molecular formula C11H15NO B1321735 4-(Oxan-4-yl)aniline CAS No. 62071-40-3

4-(Oxan-4-yl)aniline

Cat. No.: B1321735
CAS No.: 62071-40-3
M. Wt: 177.24 g/mol
InChI Key: ZPKIQSVHYPMNNO-UHFFFAOYSA-N
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Description

4-(Oxan-4-yl)aniline is an organic compound with the molecular formula C₁₁H₁₅NO It consists of an aniline moiety substituted with an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-4-yl)aniline typically involves the reaction of aniline with 4-chlorotetrahydrofuran under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of aniline attacks the carbon atom bearing the chlorine in 4-chlorotetrahydrofuran, resulting in the formation of this compound.

Reaction Conditions:

    Reagents: Aniline, 4-chlorotetrahydrofuran

    Solvent: Anhydrous ethanol

    Catalyst: Potassium carbonate

    Temperature: Reflux conditions

    Duration: 6-8 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxan-4-yl group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: 4-(Oxan-4-yl)nitrobenzene

    Reduction: 4-(Oxan-4-yl)benzyl alcohol

    Substitution: 4-(Oxan-4-yl)sulfonic acid, 4-(Oxan-4-yl)nitrobenzene, 4-(Oxan-4-yl)halobenzene

Scientific Research Applications

4-(Oxan-4-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a building block for more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive amino group.

Mechanism of Action

The mechanism of action of 4-(Oxan-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The oxan-4-yl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tetrahydro-2H-pyran-4-yl)aniline
  • 4-(Oxan-4-yl)phenol
  • 4-(Oxan-4-yl)benzoic acid

Uniqueness

4-(Oxan-4-yl)aniline is unique due to the presence of both an aniline moiety and an oxan-4-yl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The oxan-4-yl group also enhances the compound’s solubility in organic solvents, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(oxan-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKIQSVHYPMNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70606139
Record name 4-(Oxan-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62071-40-3
Record name 4-(Oxan-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

140 g of stannous chloride were added over 30 minutes at room temperature to a suspension of 43.4 g of 4-(p-nitrophenyl)-tetrahydropyran in 435 ml of concentrated hydrochloric acid and the mixture was heated at 60° C for 2 hours and was cooled to 4° C. The mixture was filtered and the recovered crystals were washed with water and dissolved in a mixture of 300 g of iced water and 300 ml of 2N sodium hydroxide. The solution was stirred at room temperature and was then filtered. The recovered crystals were dissolved in methylene chloride and the aqueous alkaline phase was extracted with methylene chloride. The combined methylene chloride phases were washed with water and dried and evaporated to dryness. The residue was crystallized from isopropyl alcohol to obtain 27 g of 4-(p-aminophenyl)-tetrahydropyran melting at 122° C.
[Compound]
Name
stannous chloride
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
435 mL
Type
solvent
Reaction Step One

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